molecular formula C42H30N3O18P3 B3339112 Hexa(p-carboxyphenoxy)cyclotriphosphazene CAS No. 69322-61-8

Hexa(p-carboxyphenoxy)cyclotriphosphazene

Cat. No. B3339112
CAS RN: 69322-61-8
M. Wt: 957.6 g/mol
InChI Key: DNUVHNMSYKXWOY-UHFFFAOYSA-N
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Description

Hexa(p-carboxyphenoxy)cyclotriphosphazene is a cyclotriphosphazene derivative . It has shown potential in biomaterial applications due to its excellent bioactivity, biodegradability, and non-toxicity . It has been used in the synthesis of nanoparticles and has shown potential as a drug-loading carrier and tracer for drug delivery .


Synthesis Analysis

Hexa(p-carboxyphenoxy)cyclotriphosphazene can be synthesized in two steps . The first step involves the nucleophilic substitution of hexachlorocyclotriphosphazene with 4-hydroxybenzaldehyde to obtain the intermediate Hexa[p-(aldehyde)phenoxy]cyclotriphosphazene (HAPCP) . The second step involves the oxidation of HAPCP by potassium permanganate to synthesize Hexa[p-(carboxyl)phenoxy]cyclotriphosphazene (HCPCP) .


Molecular Structure Analysis

The molecular structure of Hexa(p-carboxyphenoxy)cyclotriphosphazene has been confirmed by various characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving Hexa(p-carboxyphenoxy)cyclotriphosphazene primarily involve its use as a precursor for the synthesis of nanoparticles . These nanoparticles are prepared by a facile desolvation method .


Physical And Chemical Properties Analysis

Hexa(p-carboxyphenoxy)cyclotriphosphazene exhibits strong fluorescent emission and high thermal stability . These properties make it a potential candidate for drug-loading carriers and tracer drug delivery .

Mechanism of Action

The mechanism of action of Hexa(p-carboxyphenoxy)cyclotriphosphazene is based on its molecular conformation and the spatial arrangements of its side substituent groups . These properties allow it to self-assemble into nanoparticles .

Future Directions

The future directions for Hexa(p-carboxyphenoxy)cyclotriphosphazene research could involve its use in the development of drug-loading carriers and tracer drug delivery systems . Additionally, its potential in biomaterial applications could be further explored .

properties

IUPAC Name

4-[[2,3,4,4,6-pentakis(4-carboxyphenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVHNMSYKXWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N3O18P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031892
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa(p-carboxyphenoxy)cyclotriphosphazene

CAS RN

69322-61-8
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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